1-tert-butyl-N-[4-(dimethylamino)benzyl]-1H-benzimidazol-5-amine
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Overview
Description
1-TERT-BUTYL-N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-1H-1,3-BENZODIAZOL-5-AMINE is a complex organic compound that belongs to the class of benzodiazoles Benzodiazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-TERT-BUTYL-N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-1H-1,3-BENZODIAZOL-5-AMINE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzodiazole Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Tert-Butyl Group: This step involves the alkylation of the benzodiazole core using tert-butyl halides in the presence of a strong base.
Attachment of the Dimethylamino Group: This is typically done through nucleophilic substitution reactions using dimethylamine and suitable leaving groups.
Final Coupling Step: The final step involves coupling the benzodiazole derivative with 4-(dimethylamino)benzyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-TERT-BUTYL-N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-1H-1,3-BENZODIAZOL-5-AMINE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can be performed on the benzodiazole ring and the dimethylamino group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzodiazole oxides, while reduction could produce amine derivatives.
Scientific Research Applications
1-TERT-BUTYL-N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-1H-1,3-BENZODIAZOL-5-AMINE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 1-TERT-BUTYL-N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-1H-1,3-BENZODIAZOL-5-AMINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Benzodiazole Derivatives: Compounds like 2-phenylbenzodiazole and 2-methylbenzodiazole share structural similarities.
Dimethylamino Compounds: Compounds such as N,N-dimethylaniline and 4-dimethylaminobenzaldehyde have similar functional groups.
Uniqueness
1-TERT-BUTYL-N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-1H-1,3-BENZODIAZOL-5-AMINE is unique due to the combination of its tert-butyl, dimethylamino, and benzodiazole moieties. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds, making it a valuable molecule for various applications.
Properties
Molecular Formula |
C20H26N4 |
---|---|
Molecular Weight |
322.4 g/mol |
IUPAC Name |
1-tert-butyl-N-[[4-(dimethylamino)phenyl]methyl]benzimidazol-5-amine |
InChI |
InChI=1S/C20H26N4/c1-20(2,3)24-14-22-18-12-16(8-11-19(18)24)21-13-15-6-9-17(10-7-15)23(4)5/h6-12,14,21H,13H2,1-5H3 |
InChI Key |
CPIPUGKYUMUGFT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N1C=NC2=C1C=CC(=C2)NCC3=CC=C(C=C3)N(C)C |
Origin of Product |
United States |
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